molecular formula C10H17N5O2 B13990340 ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate CAS No. 40497-67-4

ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate

Katalognummer: B13990340
CAS-Nummer: 40497-67-4
Molekulargewicht: 239.27 g/mol
InChI-Schlüssel: CWKWCKUVBJXVPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate is a high-purity chemical compound intended for research and development purposes. The carbamate group is a key structural motif in medicinal chemistry, often used as a stable surrogate for peptide bonds, which can improve the metabolic stability and membrane permeability of lead compounds . This multi-functional pyridine derivative, featuring both carbamate and diamino substituents, is a valuable scaffold for constructing more complex molecules, particularly in pharmaceutical research for the synthesis of potential enzyme inhibitors or heterocyclic active compounds. The carbamate functionality is known to participate in hydrogen bonding, which can be crucial for specific target interactions . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Eigenschaften

CAS-Nummer

40497-67-4

Molekularformel

C10H17N5O2

Molekulargewicht

239.27 g/mol

IUPAC-Name

ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate

InChI

InChI=1S/C10H17N5O2/c1-4-17-10(16)14-7-5-6(15(2)3)8(11)9(12)13-7/h5H,4,11H2,1-3H3,(H3,12,13,14,16)

InChI-Schlüssel

CWKWCKUVBJXVPE-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)NC1=NC(=C(C(=C1)N(C)C)N)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Starting Material and Key Intermediates

The key intermediate often used is 2,3-diamino-6-(4-fluorobenzylamino)pyridine or structurally related diamino-substituted pyridines. The diamino groups at positions 5 and 6 (or 2 and 3 depending on numbering) are crucial for subsequent carbamate formation.

Carbamate Formation

A representative preparation method involves the reaction of the diamino pyridine derivative with ethyl carbonochloridate in the presence of a base such as triethylamine. This reaction typically proceeds in an inert atmosphere (e.g., nitrogen) and at controlled temperatures (around 40 °C) to ensure selective carbamate formation on the amino group.

Typical reaction conditions:

Parameter Condition
Solvent Degassed ethyl acetate
Reagent Ethyl carbonochloridate
Base Triethylamine
Temperature 40 °C
Atmosphere Nitrogen
Reaction time Approximately 4 hours

After completion, the solvent is removed under vacuum, and the crude product is purified by flash chromatography using silica gel, eluting with a dichloromethane-methanol gradient (0-5% methanol) to isolate the pure ethyl carbamate derivative.

Alternative Methylation and Carbamate Formation Routes

Related compounds such as methyl carbamates have been synthesized via methylation of pyrimidine triamine intermediates followed by carbamate formation using methyl chloroformate or dimethyl dicarbonate in the presence of bases like aqueous sodium carbonate. Although these methods focus on methyl carbamates, the principles can be adapted for ethyl carbamates by substituting ethyl carbonochloridate or ethyl chloroformate as the carbamoylating agent.

Process Improvements and Considerations

  • Use of dimethyl sulfate or other methylating agents for selective N-methylation prior to carbamate formation improves yield and purity.
  • Choice of solvent is critical; solvents such as acetone, tetrahydrofuran, or ethyl acetate are preferred for their ability to dissolve reactants and facilitate reaction control.
  • Temperature control during addition and reaction steps (0-5 °C during quenching or precipitation) enhances crystallinity and purity of the final product.
  • Avoidance of hazardous reagents and long reaction times is emphasized in improved processes to make the synthesis commercially viable and environmentally friendly.

Data Table: Comparative Summary of Preparation Methods

Method Aspect Method A (Ethyl Carbonochloridate Route) Method B (Methylation + Carbamate Formation)
Starting Material 2,3-Diamino-6-(4-fluorobenzylamino)pyridine Pyrimidine triamine derivatives
Carbamoylating Agent Ethyl carbonochloridate Methyl chloroformate or dimethyl dicarbonate
Base Triethylamine Sodium carbonate (aqueous)
Solvent Ethyl acetate Acetone, tetrahydrofuran
Reaction Temperature 40 °C 0-5 °C during precipitation; room temp for methylation
Reaction Time 4 hours Variable, typically several hours
Purification Method Flash chromatography (silica gel) Crystallization, filtration
Yield Moderate (~5% reported in one study) Improved yields in optimized processes
Purity High after purification High with controlled crystallization
Scalability Limited by yield and purification complexity More scalable with optimized conditions

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .

Wissenschaftliche Forschungsanwendungen

Ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate has several scientific research applications:

Wirkmechanismus

The mechanism of action of ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate involves its interaction with specific molecular targets. The amino and dimethylamino groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes. This can lead to inhibition or activation of these biological molecules, affecting various cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate with structurally analogous compounds, focusing on substituents, physicochemical properties, and synthesis pathways:

Compound Name Core Structure Key Substituents Physicochemical Properties Synthesis Pathways
Ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate Pyridine 5,6-diamino, 4-(dimethylamino), 2-ethyl carbamate High polarity (multiple H-bond donors/acceptors); Moderate logP due to dimethylamino group Likely involves nucleophilic substitution on pyridine derivatives; carbamate introduced via ethyl chloroformate
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () Pyrimidine 6-methyl, 4-thietanyloxy, 2-thioacetate Lower polarity (thioether and ester groups); Higher lipophilicity Reaction of ethyl-2-(6-methyl-4-oxo-pyrimidine-2-ylthio)acetate with chloromethylthiirane
2-(4-Chlorophenyl)-4-(dimethylamino)-2-[2-(dimethylamino)ethyl]butanenitrile (Imp. A, ) Aliphatic chain 4-(dimethylamino), 2-(dimethylamino)ethyl, 4-chlorophenyl, nitrile High lipophilicity (chlorophenyl and nitrile); Low solubility in aqueous media Likely alkylation or cyanation of tertiary amine precursors
2,2'-Dipyridylamine (Imp. B, ) Bipyridine Pyridine rings linked by amine Moderate polarity (amine bridge); Planar structure enhances crystallinity Condensation of 2-aminopyridine derivatives under acidic conditions

Key Observations:

Structural Diversity: The target compound’s pyridine core distinguishes it from pyrimidine () and aliphatic () analogs. The 5,6-diamino groups enhance hydrogen-bonding capacity, unlike the thioether or chlorophenyl groups in analogs . The dimethylamino group at position 4 increases basicity compared to non-aminated analogs (e.g., dipyridylamine in ).

Synthetic Challenges: Introducing three distinct substituents (diamino, dimethylamino, carbamate) on the pyridine ring requires sequential protection/deprotection steps, contrasting with simpler pathways for thioether-containing pyrimidines () .

Physicochemical Properties: The carbamate group in the target compound improves hydrolytic stability compared to esters (e.g., ’s thioacetate) but reduces thermal stability relative to nitriles (Imp. A, ) . The 5,6-diamino groups likely enhance aqueous solubility, contrasting with the hydrophobic chlorophenyl group in Imp. A .

Biologische Aktivität

Ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate (CAS No. 40497-67-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C10H17N5O2
  • Molecular Weight : 239.27 g/mol
  • Density : 1.32 g/cm³
  • Boiling Point : 391.8 °C
  • Refractive Index : 1.671

These properties suggest that the compound has a relatively high boiling point and density, which may influence its solubility and bioavailability in biological systems .

Ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate is structurally related to other pyridine derivatives known for their inhibitory effects on various biological targets:

  • Cholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in neurotransmission. For instance, some N-methyl carbamates exhibit moderate inhibition of these enzymes, suggesting that ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate may also possess similar activity .
  • Antitumor Activity : Research indicates that derivatives of pyridine can act as inhibitors of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. Compounds targeting CDK4/6 have shown significant antiproliferative effects in cancer models . This suggests a potential pathway for ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate in cancer therapy.
  • Antimicrobial Properties : The compound's structural features may confer antimicrobial activity, similar to other carbamate derivatives that disrupt bacterial cell membranes .

In Vitro Studies

A study examining various carbamate derivatives found that certain analogs exhibited strong AChE inhibition with IC50 values ranging from 1.60 to 311.0 µM, indicating that structural modifications can significantly influence biological activity . While specific data on ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate is limited, it is plausible that it could demonstrate comparable inhibitory effects.

Antitumor Activity

In a recent investigation into CDK inhibitors, compounds similar to ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate were evaluated for their ability to inhibit tumor growth in xenograft models. These studies revealed promising results with low toxicity profiles, highlighting the potential of such compounds in cancer therapeutics .

Comparative Analysis of Biological Activity

Compound NameMechanism of ActionIC50 (µM)Reference
Ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamatePotential AChE/BChE inhibitorTBD[Current Study]
N-Methyl Carbamate DerivativesAChE/BChE inhibition1.60 - 311.0
CDK Inhibitor AnalogInhibition of CDK4/60.710 / 1.10

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate?

  • Methodological Answer : The compound’s synthesis typically involves multi-step protocols, including carbamate formation via reaction of amines with ethyl chloroformate under basic conditions. For example, analogous carbamate syntheses (e.g., ethyl ester hydrochlorides) require base-mediated coupling (e.g., sodium carbonate, triethylamine) to activate intermediates, followed by deprotection and subsequent functionalization steps . Key considerations include inert atmosphere use to prevent oxidation of amino groups and chromatographic purification to isolate the target compound .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural validation relies on complementary techniques:

  • X-ray crystallography : For unambiguous confirmation, use SHELX programs (e.g., SHELXL) to refine crystal structures, particularly given the compound’s pyridine and carbamate moieties .
  • Spectroscopy : Cross-validate NMR (¹H/¹³C) and IR data with computational predictions (e.g., DFT). For example, the dimethylamino group’s characteristic singlet in ¹H NMR (~3.0 ppm) and carbamate carbonyl stretch (~1700 cm⁻¹ in IR) are critical markers .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ ion matching theoretical mass) .

Q. What are the solubility characteristics of this compound in common solvents?

  • Methodological Answer : Solubility data for structurally similar compounds (e.g., dimethylamino-substituted pyridines) indicate moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water or hydrocarbons. Pre-screening via shake-flask method (25°C) with UV-Vis quantification is recommended. Adjust solvent systems using co-solvents (e.g., ethanol-water mixtures) for reaction or assay compatibility .

Advanced Research Questions

Q. How to address inconsistencies in spectroscopic data during structural validation?

  • Methodological Answer : Discrepancies (e.g., unexpected NMR splitting or MS adducts) may arise from tautomerism, residual solvents, or impurities. Mitigation strategies:

  • Dynamic NMR : Resolve tautomeric equilibria (e.g., amino-imino shifts) by variable-temperature experiments .
  • HPLC-MS : Identify impurities (e.g., diethylcarbamate byproducts) using reverse-phase chromatography with MS detection .
  • Crystallographic cross-check : Resolve ambiguities by comparing experimental and calculated X-ray powder diffraction patterns .

Q. What experimental designs optimize yield in multi-step synthesis?

  • Methodological Answer : Key factors include:

  • Protection-deprotection strategies : Use tert-butoxycarbonyl (Boc) groups for transient amino protection to prevent side reactions .
  • Catalytic efficiency : Screen bases (e.g., DBU vs. triethylamine) and coupling agents (e.g., HATU) for optimal carbamate formation .
  • Process monitoring : Employ in-situ FTIR or Raman spectroscopy to track reaction progression and minimize intermediate degradation .

Q. How to computationally model the compound’s interactions with biological targets?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock Vina to predict binding modes, focusing on hydrogen bonding between the carbamate group and target active sites (e.g., enzymes).
  • MD simulations : Assess stability of ligand-target complexes in explicit solvent (e.g., TIP3P water model) over 100-ns trajectories .
  • QSAR modeling : Corrogate substituent effects (e.g., dimethylamino vs. diethylamino) on bioactivity using Hammett or steric parameters .

Data Contradiction Analysis

  • Example : Conflicting solubility reports (e.g., DMSO vs. ethanol) may stem from polymorphic forms. Resolve via:
    • Thermal analysis : DSC/TGA to identify polymorph transitions.
    • Crystal structure prediction (CSP) : Compare lattice energies of predicted forms with experimental data .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.